molecular formula C13H18O B7905949 2,2',4',5'-Tetramethylpropiophenone

2,2',4',5'-Tetramethylpropiophenone

Cat. No.: B7905949
M. Wt: 190.28 g/mol
InChI Key: DSYALMBGIDLGHF-UHFFFAOYSA-N
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Description

2,2’,4’,5’-Tetramethylpropiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by a propiophenone structure with four methyl substituents at the 2, 2’, 4’, and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4’,5’-Tetramethylpropiophenone typically involves the Friedel-Crafts acylation of a suitable aromatic precursor with a propionyl chloride derivative. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

    Starting Materials: Aromatic precursor (e.g., mesitylene) and propionyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’,4’,5’-Tetramethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’,4’,5’-Tetramethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2’,4’,5’-Tetramethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’,4’,5’-Tetramethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxypropiophenone: An organic compound with similar structural features but different substituents.

    2-Hydroxy-2-methylpropiophenone: Another aromatic ketone with a hydroxyl group at the 2-position.

    4-Methylpropiophenone: A simpler aromatic ketone with a single methyl group at the para position.

Uniqueness

2,2’,4’,5’-Tetramethylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-methyl-1-(2,4,5-trimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-8(2)13(14)12-7-10(4)9(3)6-11(12)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYALMBGIDLGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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